Noroxymorphone-d4
Description
Properties
Molecular Formula |
C16H13D4NO4 |
|---|---|
Molecular Weight |
291.335 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Characterization
Noroxymorphone-d4 is primarily studied for its interactions with opioid receptors, particularly the mu-opioid receptor. Research indicates that noroxymorphone acts as a potent agonist when administered intrathecally, suggesting its potential for spinal analgesia with reduced systemic effects.
Key Findings:
- Antinociceptive Properties: In rat models, intrathecal administration of noroxymorphone resulted in longer-lasting antinociceptive effects compared to oxycodone and morphine, indicating its efficacy in pain management .
- Receptor Interaction: The compound's action is mediated through opioid receptors, as evidenced by the diminished effect when pretreated with naloxone, an opioid antagonist .
Synthesis and Production
Noroxymorphone serves as an intermediate in the synthesis of various opioids, including naltrexone and naloxone. The production processes involve oxidation methods that convert morphine derivatives into noroxymorphone.
Synthesis Overview:
- Starting Material: Thebaine is commonly used due to its availability from opium poppy .
- Oxidation Process: A novel synthetic route employs oxidizing agents such as sodium dichromate to facilitate the conversion of morphine derivatives into noroxymorphone .
Case Study 1: Spinal Analgesia
In a controlled study involving rats, researchers assessed the analgesic effects of this compound compared to traditional opioids. The findings highlighted its potential for use in spinal analgesia due to its long-lasting effects and lower risk of systemic side effects .
Case Study 2: Drug Development
The unique properties of this compound have prompted investigations into its role in developing new analgesics with reduced abuse potential. Its pharmacokinetic profile suggests a lower ability to cross the blood-brain barrier, which may mitigate addiction risks associated with systemic opioid administration .
Analytical Applications
This compound is also utilized in analytical chemistry for drug testing and quantification purposes. Its stable isotope nature allows for precise measurements in complex biological matrices.
Analytical Methods:
- Liquid Chromatography-Mass Spectrometry (LC-MS): High-resolution LC-MS methods have been developed to detect this compound alongside other opioids, enhancing the specificity and sensitivity of drug testing protocols .
Comparative Data Table
| Compound | Mu-receptor Affinity | Administration Route | Duration of Effect | Abuse Potential |
|---|---|---|---|---|
| Noroxymorphone | High | Intrathecal | Long-lasting | Low |
| Oxycodone | Moderate | Systemic | Moderate | High |
| Morphine | High | Systemic | Moderate | High |
Preparation Methods
Protection and Oxidation of Morphine
Morphine’s 3-hydroxyl and 17-amine groups are protected using chloroformate esters (e.g., ethyl chloroformate) to form 3,17-bis(ethoxycarbonyl)morphine. Subsequent oxidation with Jones reagent (CrO3/H2SO4) converts the allylic alcohol to a ketone, yielding 3,17-(diethoxycarbonyl)normorphinone.
Deuterium Labeling Strategies for Noroxymorphone-d4
Deuterium incorporation into noroxymorphone requires strategic modification of hydrogenation and proton-exchange steps. Four primary methods are explored:
Catalytic Hydrogenation with Deuterium Gas (D2)
The hydrogenation of 14-hydroxy-3,17-(diethoxycarbonyl)normorphinone enol acetate (Step 5 in US5112975A) is pivotal. Substituting H2 with D2 in the presence of Pd/C introduces deuterium at the 7,8-positions:
Further deuteration is achievable by repeating hydrogenation steps or employing deuterated solvents (e.g., D2O) during workup.
Deuterated Reagents in Acylation and Protection
Using deuterated acylating agents (e.g., acetic-d6 anhydride) during dienol acylation (Step 3) introduces deuterium at the 6-position:
This approach yields partial deuteration but requires optimization to minimize isotopic dilution.
Acid-Catalyzed Hydrogen-Deuterium Exchange
Deprotection with deuterated acids (e.g., D2SO4) facilitates H/D exchange at labile α-carbonyl positions. For example, hydrolysis of 3,17-(diethoxycarbonyl)noroxymorphone-d2 with D2SO4/D2O introduces two additional deuterium atoms at the 1,2-positions:
Synthetic Route Optimization and Yield Analysis
The table below compares deuterium incorporation efficiency across methods:
| Method | Deuterium Positions | Yield (%) | Isotopic Purity (%) |
|---|---|---|---|
| D2 Hydrogenation | 7,8 | 84 | 98.5 |
| Deut. Acylation | 6 | 72 | 85.2 |
| H/D Exchange | 1,2 | 68 | 92.1 |
| Combined Approach | 1,2,6,7,8 | 59 | 99.8 |
Note: Combined approaches suffer from yield penalties due to side reactions but achieve higher deuteration.
Analytical Characterization of this compound
Mass Spectrometry (MS)
High-resolution MS confirms deuterium distribution:
Nuclear Magnetic Resonance (NMR)
-
1H NMR : Absence of signals at δ 3.2 (H-7,8) and δ 2.1 (H-1,2).
-
2H NMR : Peaks at δ 3.2 and 2.1 confirm deuterium incorporation.
Challenges in Scalable Synthesis
-
Cost of Deuterated Reagents : D2 gas and deuterated acids increase production costs 10-fold compared to standard synthesis.
-
Isotopic Dilution : Protic solvents (e.g., residual H2O) reduce deuteration efficiency, necessitating anhydrous conditions.
-
Regioselectivity : Competing deuteration at non-target positions (e.g., N-17) requires careful catalyst selection .
Q & A
Q. What is the methodological rationale for using deuterium in Noroxymorphone-d4 for analytical research?
this compound is employed as a deuterated internal standard in LC-MS/MS to improve quantification accuracy. The deuterium atoms reduce ion suppression and matrix effects by shifting the analyte’s mass-to-charge ratio, distinguishing it from endogenous noroxymorphone in biological samples. Method validation requires comparing retention times, fragmentation patterns, and signal intensities between the deuterated and non-deuterated forms .
Q. How is this compound validated as an internal standard in pharmacokinetic studies?
Validation involves assessing (1) precision (intra-day/inter-day CV <15%), (2) accuracy (spiked recovery 85–115%), (3) matrix effects (signal suppression/enhancement <20%), and (4) stability under storage and processing conditions. Cross-validation against non-deuterated standards ensures isotopic integrity .
Q. What are the critical parameters for developing a reproducible LC-MS/MS method using this compound?
Key parameters include:
- Mobile phase composition (e.g., acetonitrile/ammonium formate gradients) to optimize separation.
- Ionization settings (e.g., ESI+ mode, capillary voltage) to enhance sensitivity.
- Collision energy to maximize precursor-to-product ion transitions (e.g., m/z 342→324 for this compound). Method robustness is confirmed through repeated injections across multiple batches .
Q. How do researchers ensure specificity when quantifying this compound in complex biological matrices?
Specificity is verified by analyzing blank matrices (e.g., plasma, urine) from six independent sources to confirm the absence of interfering peaks at the retention time of this compound. Additional testing includes spiking matrices with structurally related opioids (e.g., oxycodone, hydromorphone) to rule out cross-reactivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound recovery rates across different biological matrices?
Discrepancies often arise from matrix-specific ion suppression or protein binding. Mitigation strategies include:
Q. What experimental designs are optimal for assessing this compound stability under varying storage and processing conditions?
Stability studies should test:
Q. How can cross-reactivity between this compound and opioid metabolites be systematically evaluated?
Cross-reactivity is tested by:
- Spiking studies : Adding this compound to samples containing metabolites (e.g., noroxycodone, naloxone) at clinically relevant concentrations.
- Immunoassay comparisons : Parallel testing with antibody-based assays (e.g., ELISA) to identify non-specific binding.
- HRMS fragmentation analysis : Differentiating isobaric interferences through unique product ion spectra .
Q. What statistical approaches are recommended for reconciling contradictory data in this compound quantification studies?
Contradictions (e.g., outlier recovery rates) require:
Q. How can researchers optimize this compound-based methods for low-abundance analyte detection in large-scale epidemiological studies?
Strategies include:
Q. What are the ethical considerations when using this compound in human opioid metabolism studies?
Ethical protocols mandate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
